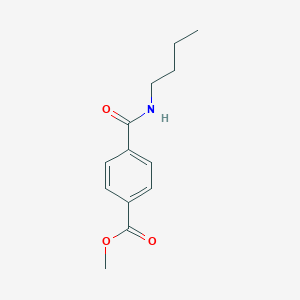

Methyl 4-(butylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589376 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100610-03-5 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(butylcarbamoyl)benzoate

Abstract

This technical guide provides a detailed examination of a primary synthesis pathway for Methyl 4-(butylcarbamoyl)benzoate, a valuable chemical intermediate in various organic synthesis applications, including pharmaceutical and materials science research.[1][2] The document outlines the strategic selection of a robust two-step synthesis route commencing from monomethyl terephthalate. Core focus is placed on the conversion to a highly reactive acyl chloride intermediate, followed by a nucleophilic acyl substitution with n-butylamine. This guide offers a causality-driven explanation for experimental choices, a detailed step-by-step protocol, mechanistic insights, and strategies for purification and troubleshooting. All procedures are grounded in established chemical principles to ensure reproducibility and high yield.

Introduction and Strategic Synthesis Design

Methyl 4-(butylcarbamoyl)benzoate is a bifunctional molecule featuring both a methyl ester and a secondary benzamide group. This structure makes it a versatile building block, allowing for selective modification at either functional group. For instance, the ester can be hydrolyzed to a carboxylic acid, or the amide N-H can be further functionalized.[1]

The retrosynthetic analysis of Methyl 4-(butylcarbamoyl)benzoate points to two primary bond disconnections: the C-O bond of the ester and the C-N bond of the amide. While esterification of 4-(butylcarbamoyl)benzoic acid is a viable option, a more common and efficient industrial approach involves the formation of the more robust amide bond as the key synthetic step.[3][4]

This guide focuses on the latter strategy, which is advantageous due to the high reactivity of acyl derivatives with amines, leading to clean reactions and high yields. The chosen pathway begins with an inexpensive starting material, monomethyl terephthalate (terephthalic acid monomethyl ester), and proceeds via a highly reactive acyl chloride intermediate.

Overall Synthesis Workflow

The selected pathway is a two-step process designed for efficiency and high conversion.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Rationale and Pathway Details

The core of this synthesis lies in the principles of nucleophilic acyl substitution. The carboxylic acid of monomethyl terephthalate is first "activated" by converting it into an acyl chloride, a much stronger electrophile. This activated intermediate then readily reacts with the nucleophilic n-butylamine.

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture.[3]

Mechanism:

-

The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion.

-

The displaced chloride ion then attacks the carbonyl carbon, reforming the carbonyl double bond and leading to the expulsion of a chlorosulfite intermediate.

-

This intermediate decomposes, releasing sulfur dioxide gas and a chloride ion, which combines with the proton to form HCl gas.

Step 2: Amide Bond Formation (Schotten-Baumann Reaction)

The reaction between an acyl chloride and a primary amine is a classic example of the Schotten-Baumann reaction conditions.[3] The reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[5] This neutralization prevents the protonation of the n-butylamine starting material, which would render it non-nucleophilic and halt the reaction.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of methyl 4-(chloroformyl)benzoate.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride salt.

Caption: Simplified mechanism for the amidation of an acyl chloride.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| Monomethyl terephthalate | 180.16 | 9.01 g | 50.0 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (7.3 g) | 61.5 | ~1.2 |

| n-Butylamine | 73.14 | 5.9 mL (4.4 g) | 60.0 | 1.2 |

| Triethylamine (TEA) | 101.19 | 8.4 mL (6.1 g) | 60.0 | 1.2 |

| Dichloromethane (DCM) | - | ~200 mL | - | Solvent |

| 1 M HCl (aq) | - | ~50 mL | - | Wash |

| Sat. NaHCO₃ (aq) | - | ~50 mL | - | Wash |

| Brine (Sat. NaCl aq) | - | ~50 mL | - | Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5-10 g | - | Drying Agent |

Step-by-Step Procedure

Part A: Synthesis of Methyl 4-(chloroformyl)benzoate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and vented through a scrubber containing aqueous NaOH to neutralize HCl and SO₂ gases.

-

Reaction: To the flask, add monomethyl terephthalate (9.01 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).

-

Reagent Addition: Slowly add thionyl chloride (5.5 mL, 61.5 mmol) to the suspension via a dropping funnel over 10-15 minutes. Add a few drops of N,N-Dimethylformamide (DMF) as a catalyst.

-

Reflux: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 4-(chloroformyl)benzoate, a solid or oil, is typically used in the next step without further purification.[6]

Part B: Synthesis of Methyl 4-(butylcarbamoyl)benzoate

-

Setup: In a separate 500 mL flask equipped with a stir bar and an addition funnel, dissolve the crude methyl 4-(chloroformyl)benzoate from Part A in 100 mL of anhydrous dichloromethane. Cool the flask in an ice-water bath (0 °C).

-

Amine Solution: In a separate beaker, prepare a solution of n-butylamine (5.9 mL, 60.0 mmol) and triethylamine (8.4 mL, 60.0 mmol) in 50 mL of anhydrous dichloromethane.

-

Amine Addition: Transfer the amine solution to the addition funnel and add it dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess TEA and any unreacted butylamine).

-

50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Methyl 4-(butylcarbamoyl)benzoate as a solid.

Trustworthiness: Side Reactions and Troubleshooting

A well-designed protocol anticipates and mitigates potential issues.

-

Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.

-

Double Acylation of Amine (Diacylimide formation): While less common with primary amines under these conditions, it is a possibility. Using a slight excess of the amine can help minimize this.

-

Incomplete Reaction: If the reaction stalls, ensure the triethylamine is of good quality and that it was added in sufficient quantity to neutralize all generated HCl. Protonation of the starting amine is a common cause of failed amide couplings.[3]

References

- Vertex AI Search. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved January 14, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). US2808428A - Preparation of monoesters of terephthalic acid.

- Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved January 14, 2026.

-

National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Retrieved January 14, 2026, from [Link]

- ChemicalBook. (n.d.). 4-(Butylamino)-benzoic acid, methyl ester synthesis. Retrieved January 14, 2026.

- Pragyans. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Applications in Pharmaceutical Synthesis. Retrieved January 14, 2026.

- Pragyans. (n.d.). Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. Retrieved January 14, 2026.

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

- ChemRxiv. (n.d.).

- Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved January 14, 2026.

-

National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem. Retrieved January 14, 2026, from [Link]

- MedchemExpress. (n.d.). Methyl 4-(N-(butylcarbamoyl)sulfamoyl)

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved January 14, 2026, from [Link]

- Semantic Scholar. (n.d.).

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

- ResearchGate. (2007, February 6). Preparation of Monoalkyl Terephthalates: An Overview. Retrieved January 14, 2026.

- Google Patents. (n.d.). KR20190122722A - Method for preparing methyl phosphinic acid butyl ester.

-

National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Formylbenzoate. PubChem. Retrieved January 14, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-(sulfamoylmethyl)

- BenchChem. (2025).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-carbamoylbenzoate | 6757-31-9 [smolecule.com]

- 6. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to Methyl 4-(butylcarbamoyl)benzoate (CAS 100610-03-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 4-(butylcarbamoyl)benzoate. This document is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Physical Properties

Methyl 4-(butylcarbamoyl)benzoate is a chemical compound with the CAS number 100610-03-5. It is also known by the synonym 4-(Butylcarbamoyl)benzoic acid methyl ester.[1][2]

Table 1: Physicochemical Properties of Methyl 4-(butylcarbamoyl)benzoate

| Property | Value | Source |

| CAS Number | 100610-03-5 | [1] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a solid at room temperature based on similar structures) | N/A |

| Boiling Point | Not available (Predicted to be >200 °C at atmospheric pressure) | N/A |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | N/A |

| SMILES | O=C(OC)C1=CC=C(C(NCCCC)=O)C=C1 | [1] |

| InChI | InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | [2] |

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

Caption: Proposed synthesis of Methyl 4-(butylcarbamoyl)benzoate.

Experimental Protocol: A General Approach

-

Reaction Setup: To a solution of 4-carbomethoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane), add an equimolar amount of butylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-(butylcarbamoyl)benzoate.

Spectroscopic Profile (Predicted)

While experimental spectra for Methyl 4-(butylcarbamoyl)benzoate are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (doublets, ~7.8-8.2 ppm), methyl ester protons (singlet, ~3.9 ppm), N-H proton (triplet, variable shift), butyl chain protons (multiplets, ~0.9-3.5 ppm). |

| ¹³C NMR | Carbonyl carbons (ester and amide, ~165-170 ppm), aromatic carbons (~120-140 ppm), methyl ester carbon (~52 ppm), butyl chain carbons. |

| FT-IR (cm⁻¹) | N-H stretch (~3300), C-H stretches (aromatic and aliphatic, ~2800-3100), C=O stretches (ester and amide, ~1640-1720), C-N stretch and N-H bend (~1550), C-O stretch (~1280). |

| Mass Spec (m/z) | Molecular ion peak at [M]+ or [M+H]+ (235 or 236). Fragmentation may involve loss of the methoxy group, butyl group, or cleavage of the amide bond. |

Potential Applications and Biological Relevance

The structural motifs within Methyl 4-(butylcarbamoyl)benzoate, namely the N-butylbenzamide and benzoate ester functionalities, are found in molecules with a wide range of biological activities. This suggests potential areas of investigation for this compound.

Agrochemical Research

Derivatives of benzoylcarboxanilides and other related structures have shown promise as herbicidal agents.[2][3] These compounds can interfere with biological processes in plants, such as photosynthesis. The structure of Methyl 4-(butylcarbamoyl)benzoate fits the general profile of compounds that could be explored for herbicidal activity.

Pharmaceutical and Drug Development

-

Cytotoxic and Anticancer Potential: N-acyl anthranilic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The specific substitution pattern and the presence of both an amide and an ester group in Methyl 4-(butylcarbamoyl)benzoate make it a candidate for screening in anticancer assays.

-

Enzyme Inhibition: The anthranilic acid scaffold is known to be a part of molecules that can inhibit various enzymes, suggesting that derivatives like Methyl 4-(butylcarbamoyl)benzoate could be investigated as enzyme inhibitors.[6]

The dual functionality of an ester and an amide in Methyl 4-(butylcarbamoyl)benzoate makes it a versatile intermediate in organic synthesis. It can serve as a building block for more complex molecules in drug discovery and materials science.

Safety and Handling

Specific safety and handling data for Methyl 4-(butylcarbamoyl)benzoate are not available. However, based on the general properties of similar aromatic amides and esters, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

Methyl 4-(butylcarbamoyl)benzoate is a compound with potential for further investigation in both agrochemical and pharmaceutical research. Its synthesis is achievable through standard organic chemistry methods. While experimental data on its physicochemical properties and biological activity are limited, its structural features suggest it may exhibit interesting biological effects. This guide serves as a foundational resource to encourage and support further research into this compound.

References

- Prachayasittikul, S., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. European Journal of Medicinal Chemistry, 53, 353-359.

- Kumar, B. C., et al. (2024). A comprehensive review on the synthesis and therapeutic potential of anthranilic acid derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.

- SpectraBase. (n.d.). 4-(Tert-butylcarbamoyl)benzoic acid methyl ester.

- N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. (2023). Molecules, 28(14), 5427.

- BenchChem. (2025). Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide.

- Tidwell, J. H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.

- Applichem. (n.d.). Methyl 4-(butylcarbamoyl)benzoate.

- CymitQuimica. (n.d.). Methyl 4-(butylcarbamoyl)benzoate.

- Kos, J., et al. (2013). Antibacterial and herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides. Molecules, 18(8), 9466-9481.

- Kos, J., et al. (2014). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 19(9), 14589-14605.

- Synthesis and properties of new N-acyl derivatives of anthranilic acid. (2019). Journal of Organic and Pharmaceutical Chemistry, 17(3), 67.

- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). Journal of Agricultural and Food Chemistry, 68(51), 15199-15207.

- Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (2021). Frontiers in Plant Science, 12, 707436.

Sources

- 1. Benzoic acid, 4-butyl-, methyl ester [webbook.nist.gov]

- 2. Antibacterial and herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Methyl 4-(butylcarbamoyl)benzoate: A Technical Guide for Advanced Spectroscopic Analysis

Abstract

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of research and development. This guide provides an in-depth, technical walkthrough for the structural elucidation of Methyl 4-(butylcarbamoyl)benzoate (CAS No. 100610-03-5), a compound featuring both ester and amide functionalities.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative built on the principles of spectroscopic analysis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to assemble a complete and validated structural picture. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a robust and self-validating analytical workflow.

Introduction: The Molecular Blueprint

Methyl 4-(butylcarbamoyl)benzoate is a para-substituted aromatic compound containing a methyl ester group and an N-butylamide group. The elucidation of its structure requires a multi-faceted analytical approach, where each technique provides a unique piece of the molecular puzzle. This guide will proceed as a hypothetical case study, predicting the expected spectral data based on the known characteristics of its constituent functional groups and providing a detailed interpretation at each step.

A foundational step in any structural elucidation is the determination of the molecular formula. For Methyl 4-(butylcarbamoyl)benzoate, the expected formula is C₁₃H₁₇NO₃. High-resolution mass spectrometry would be the definitive technique to confirm this, by providing a highly accurate mass measurement of the molecular ion.

Mass Spectrometry: The Molecular Weight and Fragmentation Roadmap

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the arrangement of atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum of Methyl 4-(butylcarbamoyl)benzoate is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the ester and amide functional groups.

| Predicted m/z | Proposed Fragment | Significance |

| 235 | [C₁₃H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 204 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 178 | [M - C₄H₉]⁺ | Loss of the butyl group from the amide. |

| 162 | [M - NHC₄H₉]⁺ | Cleavage of the amide bond. |

| 135 | [C₈H₇O₂]⁺ | Benzoyl cation fragment from cleavage of the amide C-N bond. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment for benzoic acid derivatives.[2] |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Caption: Predicted key fragmentation pathways for Methyl 4-(butylcarbamoyl)benzoate in EI-MS.

graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="Methyl 4-(butylcarbamoyl)benzoate\n(m/z 235)"]; F1 [label="[M - OCH₃]⁺\n(m/z 204)"]; F2 [label="[M - C₄H₉]⁺\n(m/z 178)"]; F3 [label="[M - NHC₄H₉]⁺\n(m/z 162)"]; F4 [label="Benzoyl Fragment\n(m/z 135)"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •C₄H₉"]; M -> F3 [label="- •NHC₄H₉"]; F2 -> F4 [label="- NH"]; }

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the crystal, and the sample's absorption of IR radiation is measured.

-

Spectrum Generation: The data is processed to generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands and Interpretation

The IR spectrum of Methyl 4-(butylcarbamoyl)benzoate will be characterized by strong absorptions corresponding to the ester and amide functionalities, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Secondary Amide |

| ~3050 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Butyl group) |

| ~1720 | C=O stretch | Ester |

| ~1650 | C=O stretch (Amide I) | Secondary Amide |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1540 | N-H bend (Amide II) | Secondary Amide |

| 1300-1000 | C-O stretch | Ester |

The presence of two distinct carbonyl (C=O) stretching bands is a key diagnostic feature, confirming the presence of both the ester (~1720 cm⁻¹) and the amide (~1650 cm⁻¹) groups.[1][3] The N-H stretch of the secondary amide will appear as a single, relatively sharp peak around 3300 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 2H | Aromatic (ortho to COOCH₃) |

| ~7.9 | Doublet | 2H | Aromatic (ortho to CONH) |

| ~7.5 | Triplet (broad) | 1H | N-H |

| ~3.9 | Singlet | 3H | O-CH₃ |

| ~3.4 | Quartet | 2H | N-CH₂- |

| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.4 | Sextet | 2H | -CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The broad triplet for the N-H proton is due to coupling with the adjacent CH₂ group. The signals for the butyl chain will show characteristic splitting patterns and integrations.

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum will show the number of unique carbon environments.

| Predicted δ (ppm) | Assignment |

| ~167 | C=O (Amide) |

| ~166 | C=O (Ester) |

| ~142 | Aromatic C (ipso to CONH) |

| ~133 | Aromatic C (ipso to COOCH₃) |

| ~130 | Aromatic C-H (ortho to COOCH₃) |

| ~128 | Aromatic C-H (ortho to CONH) |

| ~52 | O-CH₃ |

| ~40 | N-CH₂- |

| ~31 | -CH₂-CH₂-CH₃ |

| ~20 | -CH₂-CH₃ |

| ~14 | -CH₃ |

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the adjacent methylene groups of the butyl chain and between the N-H proton and the adjacent N-CH₂ group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Predicted key HMBC correlations for Methyl 4-(butylcarbamoyl)benzoate.

graph HMBC_Correlations { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed];

// Define nodes for the structure C1 [label="C", pos="0,1!", shape=none]; C2 [label="C", pos="-0.87,0.5!", shape=none]; C3 [label="C", pos="-0.87,-0.5!", shape=none]; C4 [label="C", pos="0,-1!", shape=none]; C5 [label="C", pos="0.87,-0.5!", shape=none]; C6 [label="C", pos="0.87,0.5!", shape=none];

H2 [label="H", pos="-1.5,0.87!", shape=none]; H3 [label="H", pos="-1.5,-0.87!", shape=none]; H5 [label="H", pos="1.5,-0.87!", shape=none]; H6 [label="H", pos="1.5,0.87!", shape=none];

C_ester [label="C=O", pos="0,2!", shape=none]; O_ester [label="O", pos="-0.5,2.5!", shape=none]; CH3_ester [label="CH₃", pos="-1,3!", shape=none]; H_ester [label="H", pos="-1.5,3!", shape=none];

C_amide [label="C=O", pos="0,-2!", shape=none]; N_amide [label="N-H", pos="-0.5,-2.5!", shape=none]; H_amide [label="H", pos="-1,-2.5!", shape=none]; Butyl_chain [label="CH₂-CH₂-CH₂-CH₃", pos="-0.5,-3.5!", shape=none]; H_butyl_alpha [label="H", pos="-1.2,-3.2!", shape=none];

// Draw bonds edge [color="#202124", style=solid]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_ester; C_ester -- O_ester; O_ester -- CH3_ester; C4 -- C_amide; C_amide -- N_amide; N_amide -- Butyl_chain;

// HMBC correlations H6 -> C_ester [label="³J"]; H2 -> C_ester [label="³J"]; H_ester -> C_ester [label="²J"]; H3 -> C_amide [label="³J"]; H5 -> C_amide [label="³J"]; H_amide -> C_amide [label="²J"]; H_butyl_alpha -> C_amide [label="²J"]; }

Key expected HMBC correlations that would confirm the structure include:

-

The protons of the O-CH₃ group will show a correlation to the ester carbonyl carbon .

-

The aromatic protons ortho to the ester group will show a correlation to the ester carbonyl carbon .

-

The aromatic protons ortho to the amide group will show a correlation to the amide carbonyl carbon .

-

The N-H proton will show a correlation to the amide carbonyl carbon .

-

The protons of the N-CH₂ group will show a correlation to the amide carbonyl carbon .

This network of long-range correlations provides an unambiguous map of the molecular connectivity.

Synthesis and Validation Workflow

The logical flow for the synthesis and structural confirmation of Methyl 4-(butylcarbamoyl)benzoate would follow a self-validating sequence.

Caption: A typical workflow for the synthesis and structural elucidation of Methyl 4-(butylcarbamoyl)benzoate.

Conclusion

The structural elucidation of Methyl 4-(butylcarbamoyl)benzoate is a prime example of the power of modern analytical techniques. By systematically applying Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), a complete and unambiguous picture of the molecule's architecture can be constructed. This guide has outlined the expected spectral data and the interpretative logic required at each step, providing a comprehensive framework for researchers in the field. The synergy of these techniques ensures a self-validating process, which is paramount for scientific integrity and the advancement of chemical and pharmaceutical research.

References

-

PubChem. N-Butyl-p-toluenesulfonamide. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). [Link]

-

PubChem. Methyl 4-methylbenzoate. [Link]

-

Organic Syntheses. n-BUTYL CARBAMATE. [Link]

-

MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

-

NIST WebBook. Ethyl 4-methylbenzoate. [Link]

-

NIST WebBook. Methyl 4-tert-butylbenzoate. [Link]

-

ResearchGate. Methyl 4-methylbenzoate. [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)

-

NIST WebBook. Methyl 4-(methylamino)benzoate. [Link]

-

PrepChem. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

-

Organic Syntheses. Preparation of Methyl Benzoate. [Link]

- Google Patents.

-

Organic Syntheses. n-BUTYL NITRITE. [Link]

-

ResearchGate. An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. [Link]

-

SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

Sources

"Methyl 4-(butylcarbamoyl)benzoate" spectroscopic data (NMR, IR, MS)

A Comprehensive Spectroscopic and Analytical Guide to Methyl 4-(butylcarbamoyl)benzoate

Introduction

Methyl 4-(butylcarbamoyl)benzoate, with the CAS Number 100610-03-5, is a significant organic compound in the landscape of pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a methyl ester and a secondary amide on a central benzene ring, imparts a unique combination of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 4-(butylcarbamoyl)benzoate, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and analysis of analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: methyl 4-(butylcarbamoyl)benzoate

The structure of Methyl 4-(butylcarbamoyl)benzoate is characterized by a para-substituted benzene ring. One substituent is a methyl ester group (-COOCH₃), and the other is a butylamido group (-CONH(CH₂)₃CH₃). This arrangement of functional groups dictates the molecule's reactivity and its distinct spectroscopic fingerprint.

Synthesis Pathway

A plausible and common method for the synthesis of Methyl 4-(butylcarbamoyl)benzoate involves the acylation of butylamine with a derivative of terephthalic acid monomethyl ester. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Methyl 4-(butylcarbamoyl)benzoate

-

Starting Material Preparation: Begin with monomethyl terephthalate. This can be synthesized from terephthalic acid through mono-esterification.

-

Acyl Chloride Formation: Convert the carboxylic acid group of monomethyl terephthalate to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).

-

Amidation Reaction: In a separate reaction vessel, dissolve butylamine in an inert solvent (e.g., DCM) and cool the solution in an ice bath.

-

Coupling: Slowly add the freshly prepared methyl 4-(chlorocarbonyl)benzoate solution to the butylamine solution under constant stirring. An excess of butylamine or the addition of a non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Methyl 4-(butylcarbamoyl)benzoate.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of Methyl 4-(butylcarbamoyl)benzoate.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for Methyl 4-(butylcarbamoyl)benzoate based on predictive models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 4-(butylcarbamoyl)benzoate are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyl chain protons, the amide N-H proton, and the methyl ester protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(butylcarbamoyl)benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~7.8 - 7.6 | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~6.5 - 6.0 | Triplet | 1H | Amide N-H |

| ~3.9 | Singlet | 3H | Methyl ester (-OCH₃) |

| ~3.4 | Quartet | 2H | Methylene group adjacent to N (-NH-CH₂-) |

| ~1.6 | Multiplet | 2H | Methylene group (-CH₂-CH₂-CH₃) |

| ~1.4 | Multiplet | 2H | Methylene group (-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-(butylcarbamoyl)benzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbon of the ester (C=O) |

| ~166 | Carbonyl carbon of the amide (C=O) |

| ~140 | Aromatic quaternary carbon attached to the amide |

| ~134 | Aromatic quaternary carbon attached to the ester |

| ~130 | Aromatic CH carbons ortho to the ester group |

| ~128 | Aromatic CH carbons ortho to the amide group |

| ~52 | Methyl carbon of the ester (-OCH₃) |

| ~40 | Methylene carbon adjacent to N (-NH-CH₂-) |

| ~31 | Methylene carbon (-CH₂-CH₂-CH₃) |

| ~20 | Methylene carbon (-CH₂-CH₃) |

| ~14 | Terminal methyl carbon (-CH₃) |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 4-(butylcarbamoyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch of the secondary amide |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch of the butyl group |

| ~1720 | Strong | C=O stretch of the ester |

| ~1640 | Strong | C=O stretch of the amide (Amide I band) |

| ~1610, ~1580 | Medium | C=C stretching in the aromatic ring |

| ~1540 | Medium | N-H bend of the amide (Amide II band) |

| ~1280 | Strong | Asymmetric C-O-C stretch of the ester |

| ~1100 | Strong | Symmetric C-O-C stretch of the ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

The electron ionization (EI) mass spectrum of Methyl 4-(butylcarbamoyl)benzoate is expected to show a molecular ion peak (M⁺) at m/z = 235. The fragmentation pattern will be influenced by the presence of the ester and amide functional groups.

Expected Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 204, corresponding to the loss of a methoxy radical.

-

Loss of the butoxy group (-OC₄H₉): While less likely as a primary fragmentation, subsequent rearrangements could lead to fragments corresponding to this loss.

-

Alpha-cleavage of the amide: Cleavage of the C-C bond adjacent to the nitrogen in the butyl group.

-

McLafferty rearrangement: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the amide carbonyl oxygen can occur, leading to a characteristic fragmentation pattern.[3]

-

Formation of the benzoyl cation: A prominent peak at m/z = 105 is expected, corresponding to the benzoyl cation, which is a common fragment for benzoate esters.[4][5]

-

Fragments from the butyl chain: A series of peaks corresponding to the fragmentation of the butyl group (e.g., loss of C₂H₅, C₃H₇).

Mass Spectrometry Fragmentation Diagram

Caption: Plausible fragmentation pathways for Methyl 4-(butylcarbamoyl)benzoate in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic profile of Methyl 4-(butylcarbamoyl)benzoate, a compound of interest in synthetic and medicinal chemistry. By integrating predictive data with fundamental spectroscopic principles and analysis of analogous structures, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The provided synthesis protocol and workflow diagrams offer practical insights for its preparation. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of Methyl 4-(butylcarbamoyl)benzoate in various research and development applications.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.

- Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

- MDPI. (2023).

- Chemistry LibreTexts. (2023, August 29).

- YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- ChemicalBook. (n.d.).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Restek. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2023, August 29).

- The Royal Society of Chemistry. (n.d.). 4.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Appchem. (n.d.). Methyl 4-(butylcarbamoyl)

- Wikipedia. (n.d.).

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- SlidePlayer. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- AAA-Chem. (n.d.). Methyl 4-(butylcarbamoyl)

- ATB. (n.d.). Methyl4-[(4-hydroxybutyl)carbamoyl]benzoate | C13H17NO4 | MD Topology | NMR | X-Ray.

- NIST. (n.d.). Methyl 4(methylamino)

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

- PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.

- YouTube. (2020, March 21).

- University of California, Irvine. (n.d.).

- MDPI. (2023).

- PubChem. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle....

- ResearchGate. (n.d.).

- PubChem. (n.d.). Methyl 4-[methyl(nitroso)

- PubChem. (n.d.). Methyl 4-[methoxy(methyl)

- NIST. (n.d.). Benzoic acid, methyl ester.

Sources

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of Methyl 4-(butylcarbamoyl)benzoate

Abstract

Methyl 4-(butylcarbamoyl)benzoate is a unique chemical entity for which the mechanism of action has not been empirically established in publicly available scientific literature. This technical guide, therefore, presents a theoretically-grounded hypothesis of its potential biological activities. By dissecting its core structural components—a benzoate ester, a para-substituted aromatic ring, and an N-butylcarbamoyl group—we can infer plausible interactions with biological targets. Drawing parallels with structurally analogous compounds, this document explores potential mechanisms including, but not limited to, ion channel modulation and enzymatic inhibition. Detailed experimental protocols are provided to rigorously test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating a comprehensive investigation into the pharmacology of Methyl 4-(butylcarbamoyl)benzoate.

Introduction and Structural Analysis

Methyl 4-(butylcarbamoyl)benzoate is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions with a methyl ester and a butylcarbamoyl group, respectively. The inherent chemical functionalities suggest its potential as a bioactive molecule. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties.[1] The presence of both an ester and an amide linkage introduces the possibility of interactions with various enzymes and receptors.

The molecule's structure can be broken down into three key pharmacophoric features:

-

Methyl Benzoate Core: This aromatic ester is a common scaffold in medicinal chemistry.

-

N-Butyl Group: A four-carbon alkyl chain that imparts lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic binding pockets.

-

Carbamoyl Linker: An amide bond that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

Given the absence of direct studies on Methyl 4-(butylcarbamoyl)benzoate, this guide will extrapolate potential mechanisms from well-characterized, structurally related compounds.

Hypothesized Mechanisms of Action

Based on a systematic analysis of structurally similar compounds, two primary hypothetical mechanisms of action are proposed for Methyl 4-(butylcarbamoyl)benzoate:

Ion Channel Modulation: A Focus on Sodium and Calcium Channels

A compelling hypothesis is that Methyl 4-(butylcarbamoyl)benzoate may function as a local anesthetic by modulating the activity of voltage-gated ion channels. This is inferred from the known activity of Butamben (Butyl 4-aminobenzoate), a structurally similar local anesthetic.[2][3] Butamben is known to block voltage-gated calcium and sodium channels.[2]

Hypothesized Pathway of Action:

It is postulated that Methyl 4-(butylcarbamoyl)benzoate, due to its lipophilic nature conferred by the butyl group, can partition into the neuronal membrane. Within the membrane, it may interact with voltage-gated sodium channels, stabilizing them in an inactivated state. This would prevent the influx of sodium ions necessary for the propagation of action potentials, leading to a localized anesthetic effect.

Specifically, Butamben has been shown to selectively affect the inactivation of fast sodium currents in sensory neurons.[3] It also inhibits L-type barium currents (as a proxy for calcium currents) in PC12 cells.[4] Given the structural similarity, it is plausible that Methyl 4-(butylcarbamoyl)benzoate could exhibit a similar, if not identical, inhibitory profile on these channels.

Caption: Hypothesized mechanism of ion channel modulation by Methyl 4-(butylcarbamoyl)benzoate.

Enzymatic Inhibition: Targeting Hydrolases

The presence of ester and amide moieties in Methyl 4-(butylcarbamoyl)benzoate suggests it could be a substrate or inhibitor for various hydrolase enzymes. N-substituted benzamides have been shown to exhibit a range of biological activities, including the inhibition of NFκB activation and induction of apoptosis.[5] Furthermore, certain N-benzyl benzamide derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter metabolism.[6]

Hypothesized Pathway of Action:

Methyl 4-(butylcarbamoyl)benzoate could potentially act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH) or other serine hydrolases. The carbamoyl group could interact with the catalytic serine residue in the active site of these enzymes, leading to reversible or irreversible inhibition. This would disrupt the normal metabolism of endogenous substrates, leading to downstream signaling effects.

For instance, inhibition of FAAH would lead to an increase in the levels of endocannabinoids like anandamide, which could produce analgesic and anti-inflammatory effects.

Caption: Hypothesized mechanism of enzymatic inhibition by Methyl 4-(butylcarbamoyl)benzoate.

Proposed Experimental Validation

To rigorously test the aforementioned hypotheses, a series of in vitro and in vivo experiments are proposed.

Electrophysiological Assays for Ion Channel Activity

Objective: To determine if Methyl 4-(butylcarbamoyl)benzoate modulates the activity of voltage-gated sodium and calcium channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Culture: Utilize cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., NaV1.7, NaV1.8) or calcium channels (e.g., CaV2.2), such as HEK293 or CHO cells. Alternatively, primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express these channels, can be used.

-

Whole-Cell Patch-Clamp Recording:

-

Prepare a stock solution of Methyl 4-(butylcarbamoyl)benzoate in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular recording solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply voltage protocols to elicit sodium or calcium currents. For sodium channels, a voltage step from a holding potential of -80 mV to 0 mV is typical. For calcium channels, a similar voltage step can be used.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of Methyl 4-(butylcarbamoyl)benzoate and record the corresponding currents.

-

Wash out the compound to assess the reversibility of its effects.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Construct a concentration-response curve and calculate the IC50 value.

-

Analyze the effects of the compound on channel kinetics, such as activation and inactivation properties.

-

Enzymatic Inhibition Assays

Objective: To assess the inhibitory potential of Methyl 4-(butylcarbamoyl)benzoate against a panel of hydrolase enzymes.

Methodology: In Vitro Enzyme Activity Assays

-

Enzyme Selection: Select a panel of relevant hydrolase enzymes, including FAAH, BChE, and other serine hydrolases.

-

Assay Principle: Utilize commercially available assay kits that employ a colorimetric or fluorometric substrate. The cleavage of the substrate by the enzyme results in a detectable signal.

-

Procedure:

-

In a microplate format, combine the enzyme, the substrate, and varying concentrations of Methyl 4-(butylcarbamoyl)benzoate.

-

Include appropriate controls (no enzyme, no inhibitor).

-

Incubate the reaction for a specified time at an optimal temperature.

-

Measure the signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by fitting the data to a suitable dose-response model.

-

Summary of Quantitative Data from Structurally Related Compounds

While no direct data exists for Methyl 4-(butylcarbamoyl)benzoate, the following table summarizes key findings for Butamben, providing a benchmark for expected activity.

| Compound | Target | Assay | Result | Reference |

| Butamben | L-type Barium Currents | Patch-Clamp (PC12 cells) | 90% block at 500 µM | [4] |

| Butamben | Fast Sodium Channels | Patch-Clamp (Rat Sensory Neurons) | Increased inactivation at 100 µM | [3] |

Conclusion

The mechanism of action of Methyl 4-(butylcarbamoyl)benzoate remains to be elucidated. However, based on a thorough analysis of its chemical structure and comparison with analogous compounds, it is reasonable to hypothesize that it may act as a modulator of voltage-gated ion channels or as an inhibitor of hydrolase enzymes. The experimental protocols outlined in this guide provide a clear and robust framework for testing these hypotheses. The results of such studies will be crucial in determining the pharmacological profile of this compound and its potential for further development.

References

-

Rampaart LJA, et al. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells. Anesth Analg. 2008 Jun;106(6):1778-83. Available from: [Link]

-

Berg RJV, et al. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Anesthesiology. 1995 Jun;82(6):1463-73. Available from: [Link]

-

ResearchGate. Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy. Available from: [Link]

-

Liberg D, et al. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. BMC Cancer. 2003;3:9. Available from: [Link]

-

PubChem. Butyl 4-aminobenzoate. Available from: [Link]

-

The Good Scents Company. butyl 4-aminobenzoate. Available from: [Link]

-

NIH. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Available from: [Link]

-

YouTube. Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Available from: [Link]

-

Kumar N, et al. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. J Med Chem. 1995 Sep 1;38(18):3545-50. Available from: [Link]

-

Wang Y, et al. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. J Med Chem. 2022 Aug 25;65(16):11365-11387. Available from: [Link]

-

Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280. Available from: [Link]

-

Li Y, et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem. 2021 Apr 15;216:113334. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoate X receptors alpha and beta are pharmacologically distinct and do not function as xenobiotic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Activity of Methyl 4-(butylcarbamoyl)benzoate

Foreword: From Chemical Structure to Biological Function

In the landscape of drug discovery and development, novel chemical entities present both a challenge and an opportunity. Methyl 4-(butylcarbamoyl)benzoate, a compound featuring a benzamide core, is one such entity. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs—a methyl benzoate group linked to a butylcarbamoyl moiety—suggest a rich potential for biological activity. Benzamide and benzoate derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals embarking on the exploration of Methyl 4-(butylcarbamoyl)benzoate. It is not a retrospective summary of known data, but rather a prospective roadmap for the systematic investigation of its biological potential. We will leverage established principles of medicinal chemistry and proven experimental workflows to propose a comprehensive strategy for elucidating the compound's bioactivity, from initial screening to mechanistic insights. Our approach is grounded in scientific integrity, emphasizing self-validating protocols and a deep understanding of the causality behind experimental choices.

Structural Analysis and Hypothesis Generation: Unveiling the Potential Within

The structure of Methyl 4-(butylcarbamoyl)benzoate contains key pharmacophores that guide our initial hypotheses. The central benzamide structure is a privileged scaffold in medicinal chemistry, famously found in a variety of approved drugs.[2] Notably, the benzamide moiety is a critical component of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5] This immediately suggests that anticancer activity, potentially mediated through PARP inhibition, is a primary avenue for investigation.

Furthermore, the broader class of benzoate esters and benzamide derivatives has demonstrated significant antimicrobial effects against a range of pathogens.[1][3][6] The combination of an aromatic ring and an amide linkage can facilitate interactions with microbial targets, such as enzymes or cell membranes.[6] Therefore, a second key hypothesis is the potential for antimicrobial activity .

Our investigation will proceed along these two primary research thrusts:

-

Hypothesis 1: Anticancer Activity: Methyl 4-(butylcarbamoyl)benzoate exhibits cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of PARP.

-

Hypothesis 2: Antimicrobial Activity: Methyl 4-(butylcarbamoyl)benzoate possesses inhibitory activity against pathogenic bacteria and/or fungi.

The following sections will detail the experimental workflows to rigorously test these hypotheses.

Investigating Anticancer Potential: A Multi-faceted Approach

The exploration of anticancer activity should begin with broad phenotypic screening to assess general cytotoxicity, followed by more focused assays to elucidate the mechanism of action.

Initial Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen

A foundational step in cancer drug discovery is to screen the compound against a diverse panel of human cancer cell lines. The NCI-60 panel, comprising 60 cell lines from nine different cancer types, is a well-established and powerful tool for this purpose.[7] This screen will not only reveal if Methyl 4-(butylcarbamoyl)benzoate has cytotoxic or growth-inhibitory effects but also whether these effects are selective for certain cancer types.

Experimental Workflow: NCI-60 Screening

Caption: Workflow for NCI-60 cell line screening.

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Seed cells from the NCI-60 panel into 96-well plates at appropriate densities and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-(butylcarbamoyl)benzoate for 48 hours.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Remove unbound dye with acetic acid.

-

Solubilization: Solubilize the bound dye with Tris base.

-

Data Acquisition: Measure the optical density at 515 nm using a microplate reader.

-

Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

Mechanistic Deep Dive: PARP Inhibition Assays

Given the structural similarity of the benzamide core to known PARP inhibitors, a direct assessment of PARP enzymatic inhibition is a logical next step.[4] Both biochemical and cell-based assays are crucial for a comprehensive evaluation.

Biochemical PARP Inhibition Assay

This assay directly measures the ability of Methyl 4-(butylcarbamoyl)benzoate to inhibit the enzymatic activity of purified PARP1. A common method is a chemiluminescent assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).[8]

Protocol: Chemiluminescent PARP Assay

-

Plate Coating: Coat a 96-well plate with histone proteins, the substrate for PARP.

-

Reaction Setup: Add purified PARP1 enzyme, biotin-labeled NAD+ (the co-substrate), and varying concentrations of Methyl 4-(butylcarbamoyl)benzoate.

-

Incubation: Incubate to allow the PARP reaction to proceed.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light output with a luminometer.

-

Analysis: A decrease in signal indicates inhibition of PARP activity. Calculate the IC50 value.

Cell-Based PARP Inhibition Assay

To confirm that the compound can inhibit PARP activity within a cellular context, a cell-based assay is essential.[9] This can be performed by measuring PAR levels in cells treated with a DNA-damaging agent (to activate PARP) and the test compound.

Experimental Workflow: Cell-Based PARP Assay

Caption: Workflow for cell-based PARP inhibition assay.

Evaluating Apoptosis Induction

A key outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.[10]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with Methyl 4-(butylcarbamoyl)benzoate at concentrations around its GI50 for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Assessing Antimicrobial Activity: A Systematic Screening Cascade

The investigation into antimicrobial properties should begin with a broad-spectrum screen against a panel of clinically relevant bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.

-

Compound Dilution: Perform serial twofold dilutions of Methyl 4-(butylcarbamoyl)benzoate in the broth within a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic Determination

Following MIC determination, it is important to ascertain whether the compound is microbicidal (kills the microbe) or microbistatic (inhibits its growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Protocol: MBC/MFC Determination

-

Subculturing: Take an aliquot from the wells of the MIC assay that show no visible growth.

-

Plating: Plate the aliquots onto agar plates that do not contain the test compound.

-

Incubation: Incubate the agar plates.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Preliminary Pharmacokinetic (ADME) Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. In silico and simple in vitro assays can provide valuable early insights into the drug-like potential of Methyl 4-(butylcarbamoyl)benzoate.[11][12]

Table 1: In Silico and In Vitro ADME Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the aqueous solubility, which impacts absorption. |

| Lipophilicity | LogP/LogD Determination (e.g., shake-flask method) | To assess the compound's partitioning between aqueous and lipid phases, influencing membrane permeability. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive intestinal absorption. |

| Metabolic Stability | Liver Microsomal Stability Assay | To evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes. |

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to the initial investigation of the biological activity of Methyl 4-(butylcarbamoyl)benzoate. By systematically pursuing the hypothesized anticancer and antimicrobial activities, researchers can efficiently generate a robust dataset to guide further development.

Positive results in the initial cytotoxicity screens would warrant progression to in vivo studies using xenograft models for anticancer evaluation. Similarly, promising antimicrobial activity would lead to further testing against a broader panel of microbes, including resistant strains, and potential in vivo infection models.

The journey from a novel chemical structure to a potential therapeutic agent is a long and complex one. However, by employing the rigorous, hypothesis-driven, and validated methodologies outlined in this guide, researchers will be well-equipped to unlock the potential biological activity of Methyl 4-(butylcarbamoyl)benzoate and contribute to the advancement of therapeutic science.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Talele, T. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]

-

BPS Bioscience. PARP Assays. [Link]

-

Ibragimova, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

-

Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

-

BMG LABTECH. PARP assay for inhibitors. [Link]

-

Konstantinopoulos, P. A., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. National Institutes of Health. [Link]

-

Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Al-Masoudi, N. A., et al. (2021). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

-

ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... [Link]

-

Singh, R., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. National Institutes of Health. [Link]

-

Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl. [Link]

-

Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

-

University of Texas at Dallas. Preparation of Methyl Benzoate. [Link]

-

ChemBeamer. Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis. [Link]

-

PubChem. Methyl 4-acetylbenzoate. [Link]

-

PubChem. Methyl 4-[methoxy(methyl)carbamoyl]benzoate. [Link]

-

Wikipedia. Methyl benzoate. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

-

A&A Pharmachem. What are the antibacterial properties of Methyl Benzoate?. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

PubChem. Methyl 4-methylbenzoate. [Link]

-

PubChem. Methyl 4-(butylcarbamoyloxy)benzoate. [Link]

-

PubChem. Methyl 4-(hexadecylcarbamoyl)benzoate. [Link]

-

PubChem. Methyl 4-(aminomethyl)benzoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evergreensinochem.com [evergreensinochem.com]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. noblelifesci.com [noblelifesci.com]

- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 4-(butylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Course for a Novel Compound

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation and long-term viability are built. This guide focuses on a promising, yet sparsely documented molecule: Methyl 4-(butylcarbamoyl)benzoate. The current body of public-domain literature lacks specific experimental data on its solubility and stability. Therefore, this document serves as a comprehensive roadmap, a technical guide designed to empower researchers to systematically generate this critical data package. By adhering to internationally recognized guidelines and employing robust scientific principles, this guide will detail the necessary studies to fully characterize Methyl 4-(butylcarbamoyl)benzoate, ensuring a data-driven approach to its development.

Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a unified standard for the European Union, Japan, and the United States.[1][2][3] This ensures that the data generated will be suitable for regulatory submissions. We will proceed logically, first by determining the foundational physicochemical properties that will inform the subsequent, more complex, solubility and stability protocols.

Part 1: Foundational Physicochemical Characterization